2,1,3-Benzoxadiazole-4-sulfonamide
Overview
Description
2,1,3-Benzoxadiazole-4-sulfonamide is a chemical compound with the CAS Number: 114322-13-3 . It has a molecular weight of 199.19 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of 2,1,3-Benzoxadiazole derivatives has been reported in various studies . These fluorophores exhibit an absorption maximum at around 419 nm (visible region), as expected for electronic transitions of the π-π * type . They also show strong solvent-dependent fluorescence emission .Molecular Structure Analysis
The molecular structure of 2,1,3-Benzoxadiazole-4-sulfonamide is represented by the InChI Code: 1S/C6H5N3O3S/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11) .Chemical Reactions Analysis
The reaction of 2,1,3-Benzoxadiazole derivatives has been studied in various contexts . For instance, the reaction rates of low molecular thiols with DAABD-F were found to be 50 times higher than those with DAABD-Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,1,3-Benzoxadiazole-4-sulfonamide include a melting point of 157-159°C .Scientific Research Applications
Optoelectronic Materials
The electron-deficient nature of the benzoxadiazole core makes 2,1,3-Benzoxadiazole-4-sulfonamide a candidate for use in optoelectronic materials . It can be incorporated into polymers or small molecules that are used in organic light-emitting diodes (OLEDs) or as part of solar cell components.
Analytical Chemistry
In analytical chemistry, 2,1,3-Benzoxadiazole-4-sulfonamide is utilized as a reagent for the detection of amino acids and proteins . Its ability to react and form fluorescent derivatives makes it valuable for assays and structure determination of biomolecules.
Medicinal Chemistry
The benzoxadiazole moiety is a common feature in many medicinal compounds2,1,3-Benzoxadiazole-4-sulfonamide can be used as a building block in the design of new drugs, offering potential antimicrobial, antifungal, and anticancer activities due to its structural versatility .
Mechanism of Action
Target of Action
Similar compounds, such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (abdf), have been found to interact with protein tyrosine phosphatase ptp1b .
Mode of Action
It’s worth noting that abdf, a similar compound, attenuates the functional activity of ptp1b by reacting selectively with a single cysteine residue, leaving other cysteines in the protein unmodified .
Action Environment
It’s worth noting that similar compounds have shown solvatochromism, changing their fluorescence properties based on the polarity of the environment .
Safety and Hazards
Future Directions
The future directions for the study of 2,1,3-Benzoxadiazole derivatives are promising. They have been extensively used as a starting material for different mechanistic approaches in drug discovery . The derivatives of 2,1,3-Benzoxadiazole have been recognized for their potential in medicinal, pharmaceutical, and industrial areas .
properties
IUPAC Name |
2,1,3-benzoxadiazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3S/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAIYIVOEJWVLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373432 | |
Record name | 2,1,3-benzoxadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,1,3-Benzoxadiazole-4-sulfonamide | |
CAS RN |
114322-13-3 | |
Record name | 2,1,3-Benzoxadiazole-4-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114322-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1,3-benzoxadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,1,3-Benzoxadiazole-4-sulfonamide interact with its target and what are the downstream effects?
A1: 2,1,3-Benzoxadiazole-4-sulfonamide derivatives, particularly those with chlorine or fluorine substitutions at the 7-position (e.g., DAABD-Cl and DAABD-F), exhibit high reactivity towards thiol groups. [, , ] This reactivity enables them to form stable, fluorescent adducts with cysteine residues in peptides and proteins. [, , ] This derivatization process allows for sensitive detection and identification of proteins using techniques like fluorescence detection-coupled high-performance liquid chromatography (HPLC) and mass spectrometry. [, , , , ]
Q2: What is the structural characterization of these compounds, including molecular formula, weight, and spectroscopic data?
A2: While the provided research primarily focuses on the applications of these compounds, it lacks specific details on their molecular formula, weight, and spectroscopic data. Further investigation into their chemical properties would be beneficial for a complete understanding.
Q3: Can you elaborate on the material compatibility and stability of these compounds?
A3: Research indicates that the fluorescent adducts formed between 2,1,3-Benzoxadiazole-4-sulfonamide derivatives and thiols are stable in acidic mediums for extended periods, enabling automation and high-throughput analysis of samples. [] This stability is crucial for techniques like HPLC, ensuring reliable and reproducible results.
Q4: What about the catalytic properties and applications of these compounds?
A4: The provided research primarily focuses on utilizing 2,1,3-Benzoxadiazole-4-sulfonamide derivatives as fluorogenic reagents for labeling and detecting biomolecules rather than their potential catalytic properties. Further research is needed to explore this aspect.
Q5: Has computational chemistry and modeling been employed in the study of these compounds?
A5: While the provided research highlights experimental applications, it doesn't delve into the use of computational chemistry or modeling. Applying these tools could offer valuable insights into structure-activity relationships and optimize their performance.
Q6: How does the structure of 2,1,3-Benzoxadiazole-4-sulfonamide influence its activity and selectivity?
A6: Modifying the 7-position of the 2,1,3-Benzoxadiazole-4-sulfonamide core with different halogens significantly influences reactivity. For example, DAABD-F exhibits higher reactivity towards thiols compared to DAABD-Cl. [] Furthermore, altering the excitation and emission wavelengths of the fluorophore by using a benzoselenadiazole instead of a benzoxadiazole core can be used to enable the simultaneous analysis of multiple samples. [] This highlights the potential for tailoring the reactivity and fluorescence properties through structural modifications.
Q7: Are there any analytical methods specifically designed for these compounds?
A8: The research primarily utilizes HPLC coupled with fluorescence detection for separating and quantifying the fluorescent adducts formed with these compounds. [, , , , ] Mass spectrometry is also employed for identifying the derivatized proteins. [, , , , ] These analytical techniques are essential for characterizing the interactions and analyzing complex biological samples.
Q8: What about their environmental impact and degradation?
A8: The provided research doesn't address the environmental impact or degradation pathways of 2,1,3-Benzoxadiazole-4-sulfonamide derivatives. Investigating their fate and potential effects on the environment is crucial for responsible use.
Q9: Have there been any studies on the dissolution and solubility of these compounds?
A9: The research doesn't specifically focus on the dissolution and solubility properties of these compounds. Understanding these properties is essential for determining optimal experimental conditions and potential applications.
Q10: What is the historical context and milestones in the research of 2,1,3-Benzoxadiazole-4-sulfonamide?
A10: While the provided research showcases recent applications of 2,1,3-Benzoxadiazole-4-sulfonamide derivatives, a comprehensive historical overview and significant milestones in their development are absent. Exploring the evolution of these compounds would provide valuable context to the current research.
Q11: Are there any cross-disciplinary applications and synergies involving these compounds?
A12: The research highlights the application of 2,1,3-Benzoxadiazole-4-sulfonamide derivatives in proteomics research, particularly in areas like biomarker discovery and understanding cellular responses to stimuli. [, ] This showcases the interdisciplinary nature of this field, combining chemistry, biology, and analytical techniques.
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